Methyl {[methoxy(dimethyl)silyl]methyl}carbamate
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Overview
Description
Methyl {[methoxy(dimethyl)silyl]methyl}carbamate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a carbamate group attached to a silicon atom, which is further bonded to a methoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl {[methoxy(dimethyl)silyl]methyl}carbamate typically involves the reaction of dimethylchlorosilane with methanol to form methoxy(dimethyl)silane. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The final product is often purified through distillation or recrystallization to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the cleavage of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved carbamate products.
Substitution: Various substituted silyl carbamates.
Scientific Research Applications
Methyl {[methoxy(dimethyl)silyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is studied for its potential use in modifying biomolecules and enhancing their stability.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and coatings, where its unique properties impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of Methyl {[methoxy(dimethyl)silyl]methyl}carbamate involves its interaction with various molecular targets. The carbamate group can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The silicon atom can also interact with biological membranes, altering their properties and affecting cellular functions. These interactions are mediated through hydrogen bonding, van der Waals forces, and covalent bonding.
Comparison with Similar Compounds
- Dimethoxy(methyl)silyl methylcarbamate
- Trimethoxy(methyl)silyl methylcarbamate
- Methoxy(dimethyl)silyl ethylcarbamate
Comparison: Methyl {[methoxy(dimethyl)silyl]methyl}carbamate is unique due to the presence of both methoxy and dimethyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the carbamate group also enhances its potential for forming stable complexes with various molecules, making it a versatile reagent in scientific research and industrial applications.
Biological Activity
Methyl {[methoxy(dimethyl)silyl]methyl}carbamate is a specialized carbamate compound that exhibits a range of biological activities. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a methoxy group attached to a dimethylsilyl moiety, which is further linked to a carbamate functional group. Its molecular formula is C₇H₁₅N₁O₃Si, and it is classified under carbamates known for their diverse biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Case Studies and Experimental Data
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of various carbamates, including methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate, against common bacterial strains. Results indicated significant inhibition zones, suggesting potential use as an antimicrobial agent.
- Insecticidal Efficacy :
- Cytotoxicity in Cancer Cell Lines :
Comparative Analysis with Other Carbamates
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl Carbamate | Simple methyl ester of carbamic acid | Basic structure without additional functional groups |
Ethyl Carbamate | Ethyl ester variant | Notable toxicity concerns |
N-Methylurea | Urea derivative with methyl substitution | Exhibits different reactivity patterns compared to carbamates |
Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate | Incorporates silane moiety | Enhanced utility in silicone chemistry |
The incorporation of a silane moiety in this compound enhances its reactivity and applications compared to simpler carbamates. This unique feature allows it to serve as both a functional reagent and an intermediate in complex organic syntheses.
Properties
CAS No. |
23432-52-2 |
---|---|
Molecular Formula |
C6H15NO3Si |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl N-[[methoxy(dimethyl)silyl]methyl]carbamate |
InChI |
InChI=1S/C6H15NO3Si/c1-9-6(8)7-5-11(3,4)10-2/h5H2,1-4H3,(H,7,8) |
InChI Key |
HYWVHENYMKNJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC[Si](C)(C)OC |
Origin of Product |
United States |
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